![molecular formula C12H9ClFNO3 B3024109 Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 75073-15-3](/img/structure/B3024109.png)
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate
Overview
Description
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9ClFNO3 . It has a molecular weight of 269.66 .
Molecular Structure Analysis
The molecular structure of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate consists of 12 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate has a predicted boiling point of 372.1±37.0 °C and a predicted density of 1.451±0.06 g/cm3 . Its melting point is greater than 300 °C .Scientific Research Applications
Antimicrobial Activity
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate exhibits promising antimicrobial properties. Researchers have explored its effectiveness against bacteria, fungi, and other pathogens. Its unique chemical structure contributes to its ability to inhibit microbial growth, making it a potential candidate for novel antibiotics or antifungal agents .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation-related symptoms. Researchers investigate its impact on specific inflammatory markers and cellular pathways .
Anticancer Research
Quinoline derivatives have drawn attention in cancer research due to their diverse biological activities. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate could be explored for its cytotoxic effects on cancer cells. Investigating its mechanism of action and potential synergies with existing anticancer drugs is essential .
Metal Chelation Properties
Chelating agents bind to metal ions, influencing their bioavailability and biological effects. Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate contains functional groups that can chelate metal ions. Researchers study its ability to sequester metals and its potential applications in metal-related disorders .
Photophysical Properties
This compound’s fluorescence properties make it interesting for applications in imaging and sensing. Researchers explore its behavior under different conditions, including solvent polarity and pH. Its fluorescence emission could be harnessed for diagnostic purposes or as a probe in biological systems .
Medicinal Chemistry and Drug Design
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate serves as a valuable scaffold for medicinal chemists. By modifying its structure, researchers can create analogs with improved properties. Rational drug design efforts may lead to novel therapeutic agents based on this core structure .
properties
IUPAC Name |
ethyl 7-chloro-6-fluoro-4-oxo-1H-quinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO3/c1-2-18-12(17)7-5-15-10-4-8(13)9(14)3-6(10)11(7)16/h3-5H,2H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOYRWBXBBOLJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40990658 | |
Record name | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
70458-93-4, 75073-15-3 | |
Record name | 6-Fluoro-7-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70458-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070458934 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40990658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.808 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.